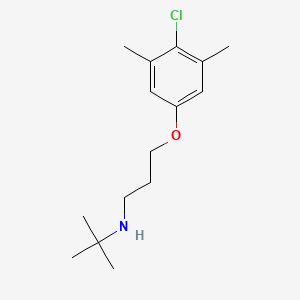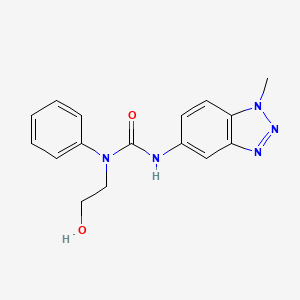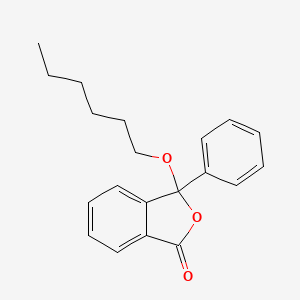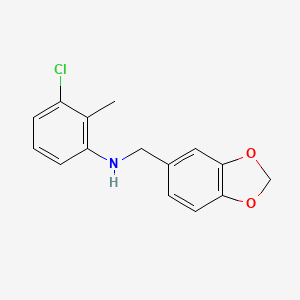![molecular formula C20H17IN2O4 B5158419 N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as Compound A, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent agonist of the G protein-coupled receptor 120 (GPR120), which is involved in the regulation of various physiological processes, including glucose and lipid metabolism, inflammation, and insulin sensitivity.
Mécanisme D'action
N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A is a selective agonist of GPR120, which is a member of the G protein-coupled receptor family. GPR120 is expressed in various tissues, including adipose tissue, liver, and intestine, and plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and insulin sensitivity. The activation of GPR120 by N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A leads to the activation of various downstream signaling pathways, including the AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor gamma (PPARγ), and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of glucose and lipid metabolism, inflammation, and insulin sensitivity.
Biochemical and Physiological Effects:
N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to have various biochemical and physiological effects in preclinical studies. The activation of GPR120 by N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A leads to the inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in adipocytes, macrophages, and endothelial cells. Moreover, N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to improve glucose and lipid metabolism, reduce inflammation, and increase insulin sensitivity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective agonist of GPR120, which allows for the specific activation of this receptor in various cell types. Moreover, N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to have anti-inflammatory effects in various cell types, which makes it a useful tool for studying the role of GPR120 in inflammation. However, one of the limitations of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A is that it has poor solubility in water, which requires the use of organic solvents for in vitro experiments.
Orientations Futures
There are several future directions for the research on N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A. One of the directions is to investigate the therapeutic potential of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A in various diseases, including type 2 diabetes, obesity, and inflammation, in preclinical and clinical studies. Moreover, the development of more potent and selective agonists of GPR120, based on the structure of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A, could lead to the discovery of novel therapeutic agents for the treatment of various diseases. Additionally, the investigation of the downstream signaling pathways and molecular mechanisms involved in the effects of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A could provide insights into the regulation of glucose and lipid metabolism, inflammation, and insulin sensitivity.
In conclusion, N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A is a chemical compound that has shown promising potential for the treatment of various diseases, including type 2 diabetes, obesity, and inflammation. The activation of GPR120 by N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A leads to the improvement of glucose and lipid metabolism, reduction of inflammation, and increase of insulin sensitivity in preclinical studies. The development of more potent and selective agonists of GPR120, based on the structure of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A, could lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A involves the reaction of 4-iodophenol with ethyl 4-methyl-2-furoate to form 4-iodophenyl-4-methylfuran-2-carboxylate. This intermediate is then reacted with 2-amino-N-(4-methylphenyl)acetamide in the presence of a catalyst to form N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A. The overall synthesis process is shown in Figure 1.
Applications De Recherche Scientifique
N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and inflammation. The activation of GPR120 by N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to improve glucose and lipid metabolism, reduce inflammation, and increase insulin sensitivity in preclinical studies. Moreover, N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide A has been shown to have anti-inflammatory effects in various cell types, including adipocytes, macrophages, and endothelial cells.
Propriétés
IUPAC Name |
N-[2-[[2-(4-iodophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O4/c1-13-4-9-16(23-20(25)18-3-2-10-26-18)17(11-13)22-19(24)12-27-15-7-5-14(21)6-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGPQHOYKCOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)


![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)

![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]acetamide](/img/structure/B5158374.png)
![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)
![2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B5158382.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5158397.png)
![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)